Hexafluoroantimonate ion
Description
Historical Context and Evolution of Understanding in Inorganic Chemistry
The study of the hexafluoroantimonate ion is intrinsically linked to the development of superacids. The investigation into mixtures of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅) led to the characterization of fluoroantimonic acid, one of the strongest known superacids. wikipedia.orgwikipedia.org In this acidic medium, the SbF₅ acts as a powerful Lewis acid, abstracting a fluoride ion from HF to form the extremely stable and weakly basic hexafluoroantimonate anion, SbF₆⁻. wikipedia.org This reaction is a key step in generating the highly acidic protonating species in the medium. wikipedia.orgwikipedia.org
A pivotal moment in the application of hexafluoroantimonate salts came from the work of George Olah. His research on the reactions of antimony pentafluoride with bromofluorocarbons produced bromonium hexafluoroantimonates, providing the first experimental proof for the existence of halonium ions, which had been theoretically predicted. wikipedia.org This demonstrated the unique ability of the hexafluoroantimonate anion to stabilize highly reactive cationic intermediates, opening new avenues in physical organic and inorganic chemistry. The development of ionic liquids also played a role in the evolving understanding of such ions. While early ionic liquids were reported in the early 20th century, it was the development of salts with weakly coordinating anions, such as hexafluorophosphate (B91526) ([PF₆]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻), in the 1990s that significantly broadened their applications, paving the way for the use of even less coordinating anions like hexafluoroantimonate. wikipedia.orgrsc.org
Significance as a Benchmark Weakly Coordinating Anion (WCA)
The this compound is considered a benchmark example of a weakly coordinating anion (WCA). ontosight.aimdpi.com WCAs are large, chemically robust anions with a delocalized negative charge, which results in a very weak interaction with cations. mdpi.comresearchgate.net This property is crucial for the isolation and stabilization of highly reactive cations that would otherwise be too unstable to study. wikipedia.orgmdpi.comacs.org
The "weakly coordinating" nature of SbF₆⁻ allows it to act as a counterion for a vast array of cationic species, from simple inorganic cations to complex organometallic fragments and carbocations. nih.govontosight.aiepa.gov Its use has been instrumental in advancing various fields, particularly in catalysis, where it can facilitate reactions by stabilizing cationic intermediates without interfering with the catalytic cycle. ontosight.aisamaterials.comrsc.org For example, silver hexafluoroantimonate (AgSbF₆) is a widely used reagent to abstract halides from metal complexes, generating a catalytically active, cationic metal center with a weakly coordinating SbF₆⁻ counterion. rsc.org The search for even less coordinating anions continues, with anions like halogenated carboranes and perfluoroalkoxyaluminates being developed, but SbF₆⁻ remains a fundamental standard for comparison. researchgate.netkrossing-group.de
Table 1: Comparison of Common Weakly Coordinating Anions
| Anion | Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Hexafluoroantimonate | SbF₆⁻ | 236.75 | Extremely weak basicity; high stability; benchmark WCA. wikipedia.orgwikipedia.org |
| Hexafluorophosphate | PF₆⁻ | 144.96 | Good stability, but can decompose via P-F bond hydrolysis. google.com |
| Tetrafluoroborate | BF₄⁻ | 86.80 | More coordinating than SbF₆⁻ or PF₆⁻; susceptible to hydrolysis. acs.org |
| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ | 149.07 | Good thermal and chemical stability; considered weakly coordinating. |
| Perchlorate | ClO₄⁻ | 99.45 | Potentially explosive, limiting its use despite weak coordinating ability. |
Conceptual Frameworks: Coordination, Basicity, and Stability in Chemical Systems
The utility of the this compound is best understood through the interconnected concepts of coordination ability, basicity, and stability.
Coordination: Although often termed "non-coordinating," no anion is truly devoid of interaction with a cation. mdpi.com The term "weakly coordinating" is more accurate. The large size and delocalized charge of SbF₆⁻ minimize its electrostatic interaction with cations. However, in the presence of extremely electrophilic cations, the fluoride ligands of the SbF₆⁻ ion can act as donors, forming fluorine-bridged adducts. acs.org The strength of this interaction is an active area of research and provides insight into the limits of the "non-coordinating" concept. epa.govacs.org
Basicity: Basicity refers to the ability of a species to donate an electron pair to a proton. The this compound is the conjugate base of fluoroantimonic acid, one of the strongest acids known. wikipedia.orgwikipedia.org A fundamental principle of acid-base chemistry is that the stronger the acid, the weaker its conjugate base. nowgonggirlscollege.co.in Consequently, SbF₆⁻ is an exceptionally weak base, showing very little tendency to accept a proton or coordinate to Lewis acidic centers. wikipedia.org This low basicity is a key factor in its ability to stabilize highly acidic protons and other electrophilic species.
Structure
2D Structure
Properties
CAS No. |
17111-95-4 |
|---|---|
Molecular Formula |
F6Sb- |
Molecular Weight |
235.750 g/mol |
IUPAC Name |
hexafluoroantimony(1-) |
InChI |
InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-6 |
InChI Key |
MBAKFIZHTUAVJN-UHFFFAOYSA-H |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Hexafluoroantimonate Compounds
Routes to Anhydrous Hexafluoroantimonate Salts
The creation of anhydrous hexafluoroantimonate salts is fundamental for their use as weakly coordinating anions in various chemical applications. These methods typically involve the direct use of antimony pentafluoride or subsequent anion exchange reactions.
Antimony pentafluoride (SbF₅) is a powerful Lewis acid that readily reacts with fluoride (B91410) ion (F⁻) sources to form the stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org This reaction is the most direct route to forming the anion. The synthesis of SbF₅ itself is typically achieved by reacting antimony pentachloride (SbCl₅) with anhydrous hydrogen fluoride (HF) or by the fluorination of antimony trifluoride. wikipedia.org
A primary example is the reaction between SbF₅ and anhydrous hydrogen fluoride, which not only produces the hexafluoroantimonate anion but also forms fluoroantimonic acid, one of the strongest known superacids. libretexts.orgacs.org The reaction with other fluoride sources, such as ammonium (B1175870) fluoride from anhydrous ammonia, also yields hexafluoroantimonate salts. smolecule.com
Reaction with Hydrogen Fluoride: SbF₅ + HF → H⁺[SbF₆]⁻
Reaction with Ammonium Fluoride: SbF₅ + NH₄F → NH₄SbF₆
These reactions must be conducted under strictly anhydrous conditions, as SbF₅ and its derivatives react violently with water. quora.com
| Reactant 1 | Fluoride Source | Product |
| Antimony Pentafluoride (SbF₅) | Hydrogen Fluoride (HF) | Fluoroantimonic Acid (HSbF₆) |
| Antimony Pentafluoride (SbF₅) | Anhydrous Ammonia (NH₃) | Ammonium Hexafluoroantimonate (NH₄SbF₆) smolecule.com |
| Silver Fluoride (AgF) | Antimony Pentafluoride (SbF₅) | Silver Hexafluoroantimonate (AgSbF₆) google.com |
Anion exchange, or metathesis, is a versatile strategy for synthesizing a wide variety of hexafluoroantimonate salts from more readily available precursors. rsc.org This method involves reacting a salt containing the desired cation (e.g., an organic or organometallic cation) with a halide anion, typically with a hexafluoroantimonate salt of an alkali metal or silver.
Potassium hexafluoroantimonate (KSbF₆) and silver hexafluoroantimonate (AgSbF₆) are common reagents for these exchanges. The choice of solvent is critical, with polar aprotic solvents often used to enhance ion mobility and drive the reaction to completion. For instance, treating bromide salts with KSbF₆ in methanol/water mixtures can yield hexafluoroantimonate salts in high purity, often up to 80%. The precipitation of the insoluble byproduct (e.g., AgCl, KBr) from the reaction mixture facilitates the isolation of the desired product.
| Cation Source (e.g., R-Br) | Hexafluoroantimonate Source | Product | Byproduct | Typical Purity |
| Organic Bromide Salt | Potassium Hexafluoroantimonate (KSbF₆) | R-SbF₆ | KBr | Up to 80% |
| Organic Chloride Salt | Silver Hexafluoroantimonate (AgSbF₆) | R-SbF₆ | AgCl | High |
Synthesis within Superacidic Media: Fluoroantimonic Acid Systems
Fluoroantimonic acid is a superacid system generated by mixing hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). patsnap.com It is the strongest known superacid, with an acidity that can be 10¹⁹ times greater than 100% sulfuric acid. acs.org The formation of the hexafluoroantimonate anion is central to its immense strength. In the system, HF acts as a Brønsted acid, donating a proton, while SbF₅ acts as a Lewis acid, sequestering the resulting fluoride ion. libretexts.org
The "canonical" composition is prepared by treating HF with SbF₅ in a 2:1 stoichiometric ratio. quora.comReaction: 2HF + SbF₅ ⇌ H₂F⁺ + SbF₆⁻
The resulting [SbF₆]⁻ anion is exceptionally stable and a very weak base, which contributes to the high chemical potential of the protons in the medium. libretexts.org This makes the system a powerful tool for protonating even extremely weak bases like hydrocarbons. wikipedia.org
Preparation of Specific Hexafluoroantimonate Derivatives (e.g., Dioxygenyl Hexafluoroantimonate)
Dioxygenyl hexafluoroantimonate (O₂SbF₆) is a notable derivative where the cation is the unusual dioxygenyl cation (O₂⁺). ontosight.ai Its synthesis is a powerful illustration of the oxidizing conditions that can be achieved in these systems.
One common method involves the direct reaction of a mixture of oxygen (O₂) and fluorine (F₂) with antimony pentafluoride. icm.edu.pl This can be achieved photochemically, even by exposure to daylight, without a solvent. nih.gov Another route involves bubbling a 2:1 mixture of O₂ and F₂ through a solution of SbF₅ in anhydrous hydrogen fluoride (aHF). nih.govacs.org The product is a white solid that is highly sensitive to moisture. icm.edu.pl
| Reactants | Method | Product |
| O₂, F₂, SbF₅ | Photochemical reaction nih.gov | O₂SbF₆ |
| O₂, F₂, SbF₅ in aHF | Gas bubbling through solution nih.gov | O₂SbF₆ |
| O₂, F₂, SbF₅ on stainless steel | Reaction of gas mixture on SbF₅ drop icm.edu.pl | O₂SbF₆ (thin film) icm.edu.pl |
Dioxygenyl hexafluoroantimonate is a valuable reagent for preparing other cation radical salts in high yields. acs.org
Purification and Handling Considerations for Research-Grade Materials
The extreme reactivity and corrosiveness of hexafluoroantimonate compounds and their precursors necessitate stringent purification and handling protocols. nus.edu.sg
Purification:
High-purity materials are often obtained through methods like distillation under an inert atmosphere or vacuum. nus.edu.sg
Sublimation is another technique used, for instance, in purifying related compounds like nitrosonium hexafluoroantimonate to remove impurities.
Recrystallization from suitable anhydrous solvents, such as anhydrous HF or SO₂, can also be employed. google.comrsc.org
Handling and Storage:
Materials: Due to their extreme corrosiveness, these compounds cannot be handled in glass containers. Polytetrafluoroethylene (PTFE) or Teflon containers are required for storage and handling. quora.com
Atmosphere: All manipulations must be carried out in a dry, inert atmosphere within a glovebox or a properly functioning chemical fume hood. concordia.ca These compounds react violently with moisture, and fumes can protonate atmospheric water. quora.com
Personal Protective Equipment (PPE): Use of extensive PPE is mandatory. This includes tight-fitting chemical splash goggles, a face shield, and chemically resistant gloves (e.g., Viton or thick nitrile rubber). concordia.ca A lab coat, a chemical-resistant apron, and full coverage of exposed skin are also essential. concordia.ca
Waste Disposal: Chemical waste from experiments involving superacids must be segregated and stored in chemically compatible, sealed plastic containers for specialized disposal. concordia.ca Never add water to superacid waste. concordia.ca
Structural and Electronic Elucidation of the Hexafluoroantimonate Ion and Its Salts
Spectroscopic Characterization for Structural and Bonding Analysis
A suite of spectroscopic methods has been instrumental in defining the structural and electronic landscape of the hexafluoroantimonate ion in different phases. These techniques provide complementary information, from vibrational modes in the solid state to dynamic behavior in solution and the electronic environment of its constituent atoms.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of the this compound. For an ideal octahedral (Oₕ) symmetry, as expected for the SbF₆⁻ ion, specific vibrational modes are predicted by group theory. researchgate.netacs.org These modes are often used as a "molecular fingerprint" to identify the presence and integrity of the anion in various compounds.
The fundamental vibrational frequencies for the SbF₆⁻ anion are well-established. For instance, in KSbF₆, the ν₁, ν₂, and ν₅ modes are observed in the Raman spectrum, while the ν₃ and ν₄ modes are IR-active. nih.gov However, in many hexafluoroantimonate salts, interactions with the cation can lead to a reduction in the symmetry of the anion, resulting in the appearance of otherwise "silent" modes or the splitting of degenerate modes. nih.gov This phenomenon provides insight into the degree of cation-anion interaction. For example, in compounds like ClF₂SbF₆ and BrF₂SbF₆, the symmetry of the anion is reduced due to such interactions. nih.gov
Vibrational spectroscopy is also highly sensitive to the presence of impurities, particularly those arising from hydrolysis. The this compound is susceptible to stepwise hydrolysis, which can be monitored by the appearance of new vibrational bands corresponding to species such as [SbF₅(OH)]⁻ and [SbF₄(OH)₂]⁻. rsc.org The presence of very weak absorption peaks in the spectrum of ClF₂SbF₆ has been attributed to ClO₂SbF₆ impurities formed through hydrolysis or reactions with glass containers. nih.gov
Table 1: Representative Vibrational Frequencies (cm⁻¹) for the this compound in Different Salts
| Salt | ν₁ (A₁g, Raman) | ν₂ (E g, Raman) | ν₃ (F₁u, IR) | ν₅ (F₂g, Raman) | Reference |
| KSbF₆ | 661 | 575 | 655 | - | nih.gov |
| [C₉H₁₅O₆][SbF₆]₃ | ~650 | - | ~650 | ~280 | acs.org |
| ClF₂SbF₆ | - | - | 644 (split) | - | nih.gov |
| BrF₂SbF₆ | - | - | 655 (broad) | - | nih.gov |
Note: This table is interactive and can be sorted by column.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for studying the structure and dynamics of the this compound in solution. mdpi.com The ¹⁹F nucleus is highly suitable for NMR due to its 100% natural abundance and high gyromagnetic ratio, leading to strong signals and high sensitivity. kek.jp
The ¹⁹F NMR spectrum of the SbF₆⁻ ion is characterized by a complex multiplet structure arising from spin-spin coupling between the fluorine nuclei and the two naturally occurring antimony isotopes, ¹²¹Sb (I = 5/2) and ¹²³Sb (I = 7/2). nih.govazom.com This results in a spectrum composed of a sextet (from coupling to ¹²¹Sb) superimposed on an octet (from coupling to ¹²³Sb). nih.gov The successful resolution of this 14-line spectrum for a solution of AgSbF₆ in acetonitrile (B52724) provided precise coupling constants: J¹⁹F-¹²¹Sb = 1934 (±15) Hz and J¹⁹F-¹²³Sb = 1055 (±15) Hz. nih.gov
The line widths of these multiplets are sensitive to the surrounding environment, including the nature of the cation and the solvent. nih.gov For example, solutions of NaSbF₆ in 48% aqueous hydrofluoric acid exhibit considerable broadening of the ¹⁹F multiplets, indicating dynamic processes or changes in the relaxation mechanism. nih.gov Furthermore, the shape and position of the ¹⁹F NMR resonances of the [SbF₆]⁻ anion in solution can indicate the absence of significant cation-anion interactions in the solution state, as observed in certain titanium fluoride (B91410) complexes. researchgate.net
Table 2: ¹⁹F NMR Data for the this compound
| Parameter | Value | Conditions | Reference |
| J¹⁹F-¹²¹Sb | 1934 (±15) Hz | AgSbF₆ in acetonitrile | nih.gov |
| J¹⁹F-¹²³Sb | 1055 (±15) Hz | AgSbF₆ in acetonitrile | nih.gov |
| Chemical Shift (δ) | -100 to -140 ppm | Polymeric imidazolium-SbF₆ (solid-state) | nih.gov |
Note: This table is interactive and can be sorted by column.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (electronic) environment of atoms. wikipedia.orgnih.gov By measuring the binding energies of core-level electrons, XPS can discern different oxidation states and local bonding environments.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure of materials. XAS investigates the excitation of core electrons to unoccupied states, providing information on the local coordination geometry and oxidation state through the X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum. XES, a complementary technique, probes the decay of the core-hole state, yielding information about the occupied electronic states.
While studies focusing directly on the Sb or F K-edge XAS/XES of the SbF₆⁻ ion are not abundant in the readily available literature, EXAFS has been employed to study the coordination environment around metal cations in hexafluoroantimonate salts. In a study of IF₆[Ag(SbF₆)₃], EXAFS analysis revealed an elongated octahedral coordination around the Ag²⁺ ion, with four short and two long Ag–F distances. This finding was in apparent contradiction to X-ray diffraction data which suggested a regular octahedron, highlighting the sensitivity of EXAFS to local structural details that may be averaged out in crystallography. nih.gov Similarly, EXAFS has been used to characterize the coordination sphere of Cu(II) in copper(II) hexafluoroantimonate complexes. acs.org These studies indirectly probe the SbF₆⁻ ion by detailing its role as a ligand and its interactions with the cation.
Crystallographic Analysis (X-ray Diffraction) of Hexafluoroantimonate Salts and Adducts
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid. This technique has been extensively applied to hexafluoroantimonate salts and adducts, providing precise information on bond lengths, bond angles, and crystal packing.
These studies have confirmed the generally octahedral geometry of the SbF₆⁻ anion. However, the degree of distortion from a perfect octahedron varies depending on the nature of the cation and the presence of specific interactions in the crystal lattice. For example, in the crystal structure of [Cu(C₂H₄)₃][SbF₆], the SbF₆⁻ anion is involved in the crystal packing, stabilizing the cationic copper-ethylene complex.
Table 3: Selected Crystallographic Data for Hexafluoroantimonate Salts
| Compound | Crystal System | Space Group | Key Sb-F Bond Lengths (Å) | Reference |
| IF₆[Ag(SbF₆)₃] | Trigonal | P31c | - | nih.gov |
| Cu(XeF₂)₄₂ | - | - | Bridging Sb-F distances | nih.gov |
| Fe(SbF₆)₂ | Triclinic | P1̅ | - | |
| Cu(SbF₆)₂ | Triclinic | P1̅ | - |
Note: This table is interactive and can be sorted by column. Specific bond lengths were not always provided in the abstracts.
Analysis of Ion-Pairing Phenomena and Cation-Anion Interactions
In solution and in the solid state, the hexafluoroantimonate anion is not always a "free" ion but can engage in ion-pairing with cations. The strength and nature of these interactions are influenced by the cation, the solvent, and the temperature.
In solution, the extent of ion-pairing can be quantified by determining dissociation constants. For example, the dissociation of trityl hexafluoroantimonate (Ph₃C⁺SbF₆⁻) has been studied in dichloromethane, revealing thermodynamic parameters for the ion-pairing equilibrium. The effective interionic distance in the ion pair was evaluated to be 7.1 Å.
In the solid state, cation-anion interactions are evident from crystallographic and spectroscopic data. Short contacts between the fluorine atoms of the SbF₆⁻ anion and atoms of the cation are indicative of such interactions. These can range from weak electrostatic interactions to more significant fluorine bridging. nih.gov In some silver(I) complexes, anion-π interactions between the SbF₆⁻ anion and π-acidic aromatic rings of the ligands have been shown to be a controlling element in the self-assembly of the final structure. The strength of these interactions can influence the geometry of both the cation and the anion. For example, in certain titanium(IV) fluoride complexes, weak H-F bonding between the cation and the SbF₆⁻ anion is suggested by short contact distances in the solid state, although NMR data indicate these interactions are minimal in solution. researchgate.net
The Hexafluoroantimonate Ion in Superacid Chemistry
Fluoroantimonic Acid (HF·SbF₅) as the Prototypical Superacid
Fluoroantimonic acid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), is widely recognized as the strongest known superacid. wikipedia.orgsciencetaj.com Its remarkable acidity stems from the interaction between the Brønsted acid (HF) and the powerful Lewis acid (SbF₅). In this mixture, HF releases a proton (H⁺), and the resulting fluoride ion (F⁻) is sequestered by SbF₅ to form the highly stable hexafluoroantimonate anion (SbF₆⁻). wikipedia.orgrsc.org
The formation of the SbF₆⁻ anion is crucial to the superacidity of the system. The negative charge is delocalized over the six fluorine atoms, making it an exceptionally poor nucleophile and an incredibly weak base. wikipedia.orgstackexchange.com This stability prevents the anion from readily recombining with the proton, thereby dramatically increasing the proton-donating ability of the solution. wikipedia.orglibretexts.org The speciation in fluoroantimonic acid is complex and can include various cations and anions, such as the fluoronium ion [H₂F]⁺ and polymeric anions like [Sb₂F₁₁]⁻. wikipedia.org However, the simplified representation as H⁺SbF₆⁻ is often used to convey its acidic nature.
The strength of superacids is measured using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. wikipedia.org Pure sulfuric acid, the benchmark for superacidity, has an H₀ of -12. wikipedia.orgwikipedia.org Fluoroantimonic acid exhibits an H₀ value that can be as low as -28, making it quintillions of times more acidic than 100% sulfuric acid. wikipedia.orgthoughtco.com The exact H₀ value of fluoroantimonic acid depends on the ratio of HF to SbF₅. wikipedia.org
Protonation of Weak Bases and Hydrocarbons (Carbenium Ion Formation)
A defining characteristic of superacids containing the hexafluoroantimonate ion is their ability to protonate extremely weak bases, including hydrocarbons, which are typically inert to conventional acids. wikipedia.orgstackexchange.com This protonation leads to the formation of highly reactive intermediates known as carbenium ions (a type of carbocation), which are crucial in many organic reactions. wikipedia.orgthoughtco.com
For instance, fluoroantimonic acid can protonate isobutane (B21531) and neopentane (B1206597) to form the tert-butyl carbenium ion. wikipedia.org The reaction with isobutane can be represented as:
(CH₃)₃CH + H⁺ → (CH₃)₃C⁺ + H₂ wikipedia.orgquora.com
Similarly, neopentane is protonated to yield the same carbenium ion and methane:
(CH₃)₄C + H⁺ → (CH₃)₃C⁺ + CH₄ wikipedia.orgthoughtco.com
The ability to generate stable populations of carbocations in superacid media has been instrumental in their study and characterization. wikipedia.org These superacidic systems provide an environment where these otherwise transient species can be observed and their chemistry explored. tandfonline.com
Mechanistic Insights into Superacidic Reactions Stabilized by Hexafluoroantimonate
The mechanism of superacidic reactions hinges on the generation of highly electrophilic species through protonation, with the hexafluoroantimonate anion playing a critical role as a non-interfering counterion. The extreme stability and non-nucleophilic nature of SbF₆⁻ are paramount. wikipedia.orgyoutube.com Because the anion does not readily participate in reactions, the highly reactive cationic intermediates, such as carbenium ions, are free to undergo further reactions like isomerization, alkylation, or fragmentation. patsnap.com
The superacid medium effectively acts as a "proton bath" where even the weakest of bases can be protonated. The resulting cations are stabilized by the inert hexafluoroantimonate anion, which effectively delocalizes the negative charge across its symmetric octahedral structure. stackexchange.com This prevents ion pairing and allows the cation to exist in a "naked" or highly reactive state.
Theoretical studies suggest that in some cases, such as the C-H cleavage of alkanes, the reaction may proceed through a concerted transition state rather than forming a distinct carbonium ion intermediate. acs.org Regardless of the precise pathway, the exceptional protonating power of the superacid and the stabilizing effect of the hexafluoroantimonate anion are the driving forces behind these transformations.
Comparative Acidity Studies with Other Superacid Anions
The acidity of a superacid is directly related to the stability of its conjugate base (the anion). While hexafluoroantimonate is one of the most stable and widely used superacid anions, other systems have also been developed and studied. The Hammett acidity function (H₀) provides a quantitative scale for comparing the strengths of these different superacids.
| Superacid System | Hammett Acidity Function (H₀) |
| Fluoroantimonic acid (HF:SbF₅) | -28 wikipedia.org |
| Magic Acid (HSO₃F:SbF₅) | -23 wikipedia.org |
| Carborane acids (H(HCB₁₁X₁₁)) | ≤ -18 wikipedia.org |
| Fluoroboric acid (HF:BF₃) | -16.6 wikipedia.org |
| Fluorosulfuric acid (HSO₃F) | -15.1 wikipedia.org |
| Triflic acid (CF₃SO₃H) | -14.9 wikipedia.org |
| Perchloric acid (HClO₄) | -13.0 wikipedia.org |
| Sulfuric acid (H₂SO₄) | -12.0 wikipedia.org |
As the table demonstrates, fluoroantimonic acid, with its hexafluoroantimonate anion, is significantly more acidic than other common superacids like Magic Acid or carborane acids. The superior stability of the SbF₆⁻ anion compared to anions like [SO₃FSbF₅]⁻ or carborane anions accounts for this difference. This makes fluoroantimonic acid the system of choice for reactions requiring the highest possible acidity.
Role As a Weakly Coordinating Anion Wca in Contemporary Chemical Systems
Stabilization of Highly Electrophilic Cations and Reactive Intermediates
A primary role of the hexafluoroantimonate ion is the stabilization and isolation of highly electrophilic cations and transient reactive intermediates. By forming salts with these high-energy species, SbF₆⁻ allows for their characterization and utilization in subsequent reactions. The minimal nucleophilicity and high chemical stability of the hexafluoroantimonate anion prevent it from reacting with or decomposing the cation it is paired with.
Notable examples include the stabilization of alkyloxocarbenium (acyl) cations. The isolation of these ions as stable, crystalline hexafluoroantimonate salts has been a significant achievement in preparative carbocation chemistry. acs.orgnih.gov This has allowed for detailed studies of their structure and reactivity. Similarly, triarylsulfonium hexafluoroantimonate salts serve as photoacid generators, which upon irradiation, release a strong Brønsted acid that can protonate substrates and generate reactive carbocations, initiating processes like ring-opening polymerization. temple.edu
While hexafluoroantimonate is exceptionally weakly coordinating, its utility has limits when faced with extremely powerful electrophiles. For instance, attempts to isolate highly reactive silylium (B1239981) ions (R₃Si⁺) using fluoroantimonates often fail. The silylium ion is such a potent electrophile that it can abstract a fluoride (B91410) ion from the SbF₆⁻ anion, leading to the formation of a stable silicon-fluorine bond and the regeneration of antimony pentafluoride (SbF₅). researchgate.net This reactivity highlights a crucial aspect of WCA chemistry: the stability of the anion itself must be sufficient to withstand the reactivity of the cation it is intended to stabilize. For many p-block cations, fluorometallates like hexafluoroantimonate are suitable counterions, particularly in superacidic media. researchgate.net
Reactive intermediates, which are typically short-lived, high-energy species, can also be stabilized and studied as their hexafluoroantimonate salts. nih.govscispace.com This has been instrumental in elucidating reaction mechanisms in organic and organometallic chemistry. The ability to isolate and characterize these fleeting species provides direct evidence for their existence and role in a given chemical transformation.
Influence on Coordination Sphere Dynamics and Ligand Exchange
The weakly coordinating nature of the hexafluoroantimonate anion has a profound impact on the dynamics of the coordination sphere of metal complexes. When SbF₆⁻ is used as a counterion for a cationic metal complex, it generally does not occupy a coordination site on the metal center. This leaves the coordination sphere open for weaker, more labile ligands such as solvent molecules, or it can lead to coordinatively unsaturated metal centers. This increased lability of ligands is a direct consequence of the non-interfering nature of the this compound. scispace.comupcollege.ac.innih.gov
This property is particularly valuable in catalysis, where rapid ligand exchange is often a key step in the catalytic cycle. A catalyst with a weakly coordinating anion like hexafluoroantimonate can exhibit higher activity because substrate and product molecules can more easily associate with and dissociate from the metal center. researchgate.net The anion's role is to provide charge balance without impeding the dynamic processes occurring at the metal.
Furthermore, the use of hexafluoroantimonate can facilitate the study of fluxional processes in organometallic and coordination compounds. nih.govresearchgate.netwikipedia.org Fluxional molecules are those in which atoms or groups of atoms undergo rapid, low-energy rearrangements between equivalent positions. With a non-coordinating anion like SbF₆⁻, the energy barriers for these intramolecular exchanges are not artificially raised by ion-pairing effects, allowing for the observation and study of the intrinsic dynamics of the cationic complex. For instance, CpRu((R)-BINOP-F)(H₂O)][SbF₆] has been used as a catalyst where the fluxional nature of the complex is important for its enantioselectivity. nih.gov
Comparison with Other WCAs (e.g., Tetrafluoroborate (B81430), Hexafluorophosphate (B91526), BARF) in terms of Coordinating Ability
The this compound is part of a larger family of weakly coordinating anions, and its properties are often benchmarked against other common WCAs such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻). The coordinating ability of these anions generally decreases as their size increases and the negative charge becomes more delocalized.
An unconventional order of anion donor strength has been observed in certain systems, where the coordinating ability is not simply a function of size. acs.org However, a general trend can be established based on various experimental and theoretical studies. The coordinating ability typically follows the order:
BF₄⁻ > PF₆⁻ > SbF₆⁻
This trend is supported by structural studies of metal complexes, where shorter metal-anion distances are observed for the more coordinating anions. For instance, in a series of tungsten complexes, fluorine-bridged adducts were formed with BF₄⁻, PF₆⁻, and SbF₆⁻, allowing for a direct comparison of their coordinating tendencies. acs.org
The Lewis acidity of the cation and the basicity of the anion are key factors in determining the extent of coordination. A useful metric for quantifying the Lewis acidity of a species, which can be related to its coordinating ability, is the Gutmann acceptor number (AN). stenutz.euwikipedia.org While direct AN values for the anions themselves are not typically reported, the concept can be used to understand their interaction with Lewis basic sites. A more strongly coordinating anion will have a greater tendency to interact with a Lewis acidic metal center.
Compared to the widely used BARF⁻ anion, hexafluoroantimonate is smaller and can be more coordinating in some contexts, particularly with "harder" Lewis acids. However, SbF₆⁻ is often more robust towards oxidation than borate-based anions like BARF⁻. The choice of WCA is therefore a trade-off between coordinating ability, steric bulk, and chemical inertness under specific reaction conditions.
Here is an interactive data table summarizing the relative coordinating abilities of these common WCAs:
| Anion | Formula | Relative Coordinating Ability | Key Features |
| Tetrafluoroborate | BF₄⁻ | Highest | Can decompose to release F⁻, especially with strong Lewis acids. |
| Hexafluorophosphate | PF₆⁻ | Intermediate | More stable than BF₄⁻, but can still undergo hydrolysis. |
| Hexafluoroantimonate | SbF₆⁻ | Low | Very weakly coordinating and generally stable, but can be a fluoride donor to very strong electrophiles. |
| BARF | [B(Ar^F)₄]⁻ | Very Low | Very bulky and weakly coordinating; often used for highly reactive cations. |
Impact on Reaction Selectivity and Rate in Homogeneous Systems
The choice of a weakly coordinating anion can have a significant impact on the rate and selectivity of homogeneous catalytic reactions. By being "innocent," the this compound allows the cationic catalyst to exhibit its maximum intrinsic reactivity. A more coordinating anion would compete with the substrate for a coordination site on the metal, potentially inhibiting the reaction and lowering the rate. nih.gov
The influence of SbF₆⁻ on reaction selectivity (chemo-, regio-, and enantioselectivity) is often more subtle and can be attributed to outer-sphere effects. Although not directly involved in the bond-making and bond-breaking steps at the catalytic center, the anion can influence the steric and electronic environment around the catalyst. snnu.edu.cn For example, in enantioselective catalysis, the formation of specific ion pairs between the chiral cationic catalyst and the counterion can influence the conformation of the catalyst's chiral ligands, thereby affecting the stereochemical outcome of the reaction. nih.gov The use of NaSbF₆ as an additive in some Rh-catalyzed C-H activation reactions highlights its role in promoting the desired catalytic activity and selectivity. snnu.edu.cn
The impact of the this compound on reaction rates can also be seen in processes where a vacant coordination site is required for substrate activation. By not blocking this site, SbF₆⁻ facilitates the reaction. In some cases, the anion can also play a role in stabilizing transition states through non-covalent interactions, which can lead to rate enhancements. The study of these counterion effects is an active area of research, as it provides a powerful tool for tuning the performance of homogeneous catalysts. acs.orgresearchgate.net
Applications of Hexafluoroantimonate in Catalysis and Reaction Chemistry
Homogeneous Catalysis
In homogeneous catalysis, the hexafluoroantimonate ion is instrumental in generating and stabilizing cationic catalysts, thereby enabling reactions that would otherwise be sluggish or unselective. Its large size and diffuse negative charge minimize ion pairing with the cationic active species, enhancing their reactivity.
The catalytic polymerization and oligomerization of olefins are industrial cornerstones for the production of polymers and fine chemicals. Hexafluoroantimonate salts are integral to certain catalytic systems that mediate these transformations.
Group 4 metallocene complexes, when activated by a co-catalyst, are effective in the oligomerization of α-olefins. While methylaluminoxane (MAO) is a common activator, borate salts are also used and can lead to a single Schulz-Flory molecular weight distribution of the resulting oligomers mdpi.com. The choice of activator significantly influences the performance of the catalyst mdpi.com. For instance, the oligomerization of 1-octene using (nBuCp)₂ZrCl₂ as a precatalyst yields different molecular weight distributions depending on the activator used mdpi.com.
In the realm of heterogeneous catalysis, metal-organic frameworks (MOFs) have emerged as promising platforms. For example, a η³-methallyl-nickel-diimine hexafluorophosphate (B91526) catalyst has been utilized for olefin polymerization, demonstrating control over the molecular and morphological properties of the resulting polyethylene acs.org. Such single-site catalysts can exhibit low polydispersity indices and good control over molecular weight acs.org.
Table 1: Comparison of Activators in 1-Octene Oligomerization Catalyzed by (nBuCp)₂ZrCl₂
| Activator | Molecular Weight Distribution |
|---|---|
| Methylaluminoxane (MAO) | Bimodal |
The this compound is a key component in initiators for cationic polymerization, a process used to synthesize polymers from monomers with electron-donating substituents wikipedia.org. These initiators generate a carbocationic species that propagates the polymerization chain wikipedia.org.
Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts with hexafluoroantimonate counterions, are widely used as photoinitiators. Upon UV irradiation, these salts generate strong Brønsted acids that can initiate the polymerization of monomers like vinyl ethers and epoxides rsc.org. For instance, [4-[(2-hydroxytetradecyl)oxy]-phenyl]phenyliodonium hexafluoroantimonate (ISb) has been used as a photoinitiator for the cationic photopolymerization of spiro-orthocarbonate monomers nih.gov. The choice of photoinitiator and its concentration can be optimized to control the polymerization kinetics nih.gov.
Hexafluoroantimonate salts can also be involved in electrochemically-induced polymerization. For example, potassium hexafluoroantimonate (KSbF₆) can act as an initiating species for the polymerization of vinyl ether monomers under an electric field rsc.org. The reaction rate in such systems can be controlled by adjusting the applied voltage rsc.org.
Furthermore, cationic amine tris(phenolate)-supported Nb(V) and Ta(V) alkoxide complexes, isolated as their hexafluoroantimonate salts, have been shown to initiate the controlled ring-opening polymerization (ROP) of lactones like ε-caprolactone acs.org. These systems operate via a coordination-insertion mechanism acs.org.
Table 2: Examples of Hexafluoroantimonate-Based Initiators in Cationic Polymerization
| Initiator System | Monomer Type | Initiation Method |
|---|---|---|
| [4-[(2-hydroxytetradecyl)oxy]-phenyl]phenyliodonium hexafluoroantimonate (ISb) | Spiro-orthocarbonates | Photochemical |
| Potassium hexafluoroantimonate (KSbF₆) | Vinyl ethers | Electrochemical |
Friedel-Crafts reactions, which involve the alkylation or acylation of aromatic rings, are fundamental transformations in organic synthesis rsc.orgnih.gov. These reactions proceed via an electrophilic aromatic substitution mechanism, often requiring a strong Lewis acid catalyst rsc.orgnih.govlibretexts.org.
Silver hexafluoroantimonate (AgSbF₆) is a commonly used additive in Friedel-Crafts reactions. For example, in the synthesis of (+)-luteoalbusins A and B, a Friedel-Crafts reaction between a C3-bromo diketopiperazine and indoles was facilitated by the presence of silver(I) hexafluoroantimonate rsc.orgnih.gov. The hexafluoroantimonate counterion helps to generate a more electrophilic species by abstracting a halide from the substrate.
The non-coordinating nature of the this compound is crucial for stabilizing the reactive intermediates, such as acylium ions, that are formed during these reactions acs.org. This stabilization prevents premature quenching of the electrophile and allows the reaction to proceed efficiently.
Beyond traditional Friedel-Crafts reactions, hexafluoroantimonate salts are employed in a broader range of electrophilic activations. For instance, they can be used to activate alkyl phosphonates for nucleophilic fluorination by generating electrophilic phosphonium cations researchgate.netnih.gov. This strategy enables the late-stage fluorination of complex molecules.
Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, offering more efficient and atom-economical routes to complex molecules manchester.ac.ukmt.comumich.edu. Transition metal-catalyzed C-H activation often relies on the generation of highly reactive, electron-deficient metal complexes rsc.org.
Silver hexafluoroantimonate (AgSbF₆) is frequently employed as an additive in these reactions to generate catalytically active cationic transition metal species. It acts as a halide scavenger, abstracting a halide ligand from a neutral metal precursor to form a more electrophilic cationic complex rsc.org. This enhanced electrophilicity facilitates the interaction of the metal center with the C-H bond.
For example, in rhodium-catalyzed C-H activation reactions, AgSbF₆ can assist in the formation of a cationic Rh(III)-catalyst, which then enables the C-H activation step rsc.org. Similarly, in ruthenium- and iridium-catalyzed transformations, silver salts like AgSbF₆ are crucial for generating the active cationic catalysts from their dimeric halide-bridged precursors rsc.org. The resulting electron-deficient metal center can more readily engage in electrophilic C-H activation pathways.
The utility of this approach has been demonstrated in a variety of C-H functionalization reactions, including amidation, arylation, and annulation, highlighting the versatility of hexafluoroantimonate salts in this field rsc.org.
Dual catalysis, where two distinct catalytic cycles operate synergistically, has emerged as a powerful tool in synthetic chemistry acs.orgnih.govnih.gov. A prominent area within this field is the combination of photocatalysis with other catalytic modes, such as transition metal catalysis or organocatalysis semanticscholar.orgresearchgate.net.
In photocatalysis, the counterion of a cationic photocatalyst can have a significant impact on the reaction efficiency. More non-coordinating counterions, such as hexafluoroantimonate, can lead to a more powerful triplet excited state oxidant and longer radical cation chain lengths in certain photocatalytic reactions nih.gov. This is attributed to weaker ion-pairing interactions between the cationic photocatalyst and its counterion, which can influence the electrochemical properties and excited-state energy of the photocatalyst nih.gov.
Advanced Materials Science and Engineering Applications Involving Hexafluoroantimonate
Ionic Liquids: Design, Properties, and Applications
Ionic liquids (ILs) are salts that exist in a liquid state below 100 °C, and they are often considered designer solvents because their properties can be finely tuned by selecting specific cations and anions. nih.gov These materials are noted for their exceptional characteristics, such as negligible vapor pressure, high thermal and electrochemical stability, and high solubility. nih.govnih.gov The hexafluoroantimonate anion is used to create ILs with specific functionalities. For instance, hydrophobic ILs based on the 1-alkyl-3-ethylimidazolium cation ([Cₙeim]⁺) and the SbF₆⁻ anion have been synthesized and characterized to explore their physicochemical properties. mdpi.com
A study on a series of hydrophobic ILs, [Cₙeim][SbF₆] where n=4, 5, and 6, measured several key properties in a temperature range of 293.15 K to 343.15 K. mdpi.com The findings provide insight into how the alkyl chain length on the cation influences the bulk properties of the ionic liquid.
Physicochemical Properties of [Cₙeim][SbF₆] Ionic Liquids
| Property | Observation | Reference |
|---|---|---|
| Density | Measured over a temperature range of 293.15 K to 343.15 K. | mdpi.com |
| Surface Tension | Measured over a temperature range of 293.15 K to 343.15 K. | mdpi.com |
| Refractive Index | Measured over a temperature range of 293.15 K to 343.15 K. | mdpi.com |
| Conductivity | The relationship between conductivity and temperature was explored. | mdpi.com |
The stability of ionic liquids is crucial for their practical application. Imidazolium-based ILs are particularly noted for their high thermal and chemical stability. nih.gov Research using X-ray Photoelectron Spectroscopy (XPS) on a series of 1-alkyl-3-methylimidazolium hexafluoroantimonate(V) ionic liquids has provided fundamental knowledge about their stability and electronic environment. acs.orgnih.gov
A key observation in these studies was the X-ray-mediated photoreduction of the Sb(V) species in the [SbF₆]⁻ anion to an Sb(III) species, specifically the volatile antimony trifluoride (SbF₃). acs.orgnih.gov This reduction indicates a potential instability under certain analytical conditions. Further investigation showed that when the ionic liquid sample was cooled to freezing temperatures, the escape of SbF₃ was prevented, causing it to accumulate on the surface. acs.orgnih.gov In a notable case of prolonged X-ray exposure on a cooled sample of [C₄C₁Im][SbF₆], a further reduction of Sb(III) to elemental antimony, Sb(0), was observed. acs.orgnih.gov
XPS Analysis of Antimony Species in Imidazolium-based ILs
| Species | Binding Energy (Sb 3d₃/₂) | Binding Energy (Sb 3d₅/₂) | Reference |
|---|---|---|---|
| Sb(V) in [SbF₆]⁻ | 542.5 eV | 533.1 eV | nih.gov |
| Sb(III) in SbF₃ | 541.0 eV | 531.7 eV | nih.gov |
Solid polymer electrolytes (SPEs) and gel electrolytes are being developed to enhance the safety, flexibility, and stability of electrochemical devices like lithium-ion and sodium-ion batteries. nih.gov These electrolytes are typically made by combining a salt with a polymer matrix. nih.govadelaide.edu.au While much research focuses on hexafluorophosphate (B91526) (PF₆⁻) salts, the principles apply to the broader class of hexafluoro-anions, including hexafluoroantimonate. nih.govwikipedia.org
The choice of anion is critical as it influences ionic conductivity, the electrochemical stability window, and interfacial charge transfer kinetics. nih.govadelaide.edu.au For example, in sodium-ion batteries, sodium hexafluorophosphate (NaPF₆) is a commonly used salt in non-aqueous electrolytes. wikipedia.org In gel electrolytes, the anionic species has been shown to significantly affect ion conductivity and the charge transfer resistance at the electrode interface. adelaide.edu.au The high electrochemical stability of ionic liquids containing anions like hexafluoroantimonate makes them suitable candidates for electrolyte applications. nih.gov The design of these electrolytes aims to achieve fast ion transport, high thermal stability, and a wide electrochemical window in a quasi-solid state. adelaide.edu.au
Polymer Science: Photoinitiators and Polymerization Control
The hexafluoroantimonate anion is a key component in cationic photoinitiators, which are substances that generate an initiating species upon light absorption. ulisboa.pt Cationic photopolymerization offers a distinct advantage over free-radical polymerization because the process is not inhibited by oxygen. ulisboa.pt State-of-the-art cationic photoinitiators often consist of iodonium (B1229267) or sulfonium (B1226848) salts paired with non-nucleophilic, fluoro-metallate anions such as hexafluoroantimonate (SbF₆⁻). ulisboa.ptrsc.orgrsc.org
Examples of such photoinitiators include:
Triarylsulfonium hexafluoroantimonate salts rsc.org
Diphenyliodonium hexafluoroantimonate rsc.org
These onium salts, when combined with a photosensitizer (dye) and often a co-initiator, form highly efficient systems for initiating the polymerization of monomers like epoxides and vinyl ethers upon irradiation with light. ulisboa.ptrsc.org The absorption bands of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. rsc.org
The use of these photoinitiators allows for a form of controlled polymerization. rsc.orged.ac.uk While the term "controlled polymerization" often refers to techniques like ATRP or RAFT that suppress chain termination in free-radical reactions, cationic polymerization initiated by these systems provides control over the initiation step, enabling the synthesis of polymers from specific monomer classes that are otherwise difficult to polymerize. ed.ac.ukacs.org This control is fundamental to producing polymers with precise structures for advanced applications. rsc.org
Stabilization of Novel Chemical Species in Materials Synthesis (e.g., Dioxygenyl Hexafluoroantimonate)
The weakly coordinating nature of the hexafluoroantimonate anion makes it exceptionally useful for stabilizing highly reactive and unusual cationic species. A prominent example is the synthesis of dioxygenyl hexafluoroantimonate (O₂⁺SbF₆⁻). This compound contains the dioxygenyl cation (O₂⁺), a powerful oxidizing agent.
The synthesis can be achieved through the reaction of dioxygen difluoride (O₂F₂) with antimony pentafluoride (SbF₅) at low temperatures. Another method involves a photochemical reaction where a mixture of oxygen, fluorine, and antimony pentafluoride is exposed to daylight. The resulting solid, O₂SbF₆, is stable to over 100°C in an inert atmosphere, demonstrating the anion's ability to stabilize the otherwise transient O₂⁺ cation. The use of hexafluoroantimonate is also seen in the synthesis of hexafluoroantimonates(V) of divalent metals, achieved through the oxidation of antimony(III) fluoride (B91410). These syntheses highlight the role of the SbF₆⁻ anion in enabling the isolation and study of novel inorganic materials.
Supramolecular Assembly and Host-Guest Chemistry with Hexafluoroantimonate Counterions
The size, shape, and charge distribution of a counterion can direct the packing of molecules in the solid state. ulisboa.pt While the SbF₆⁻ anion is considered weakly coordinating, it can participate in weak, charge-assisted hydrogen bonds. acs.org Studies on the closely related hexafluorophosphate (PF₆⁻) anion show that C−H···F interactions between cations and the anion's fluorine atoms can be significant in determining the crystal architecture. These principles are transferable to hexafluoroantimonate systems.
For example, the crystal structures of methylammonium (B1206745) hexafluoroantimonates, [(CH₃)ₓNH₄₋ₓ]SbF₆, reveal complex symmetry relationships that change with temperature. acs.org At high temperatures, the ions have significant rotational freedom, but upon cooling, they form highly ordered structures, demonstrating the subtle interplay of forces that dictate the supramolecular assembly. acs.org The role of the SbF₆⁻ anion is also evident in its use as a non-coordinating anion in attempts to template the formation of complex coordination cages, a key area of host-guest chemistry. mdpi.comrsc.org The predictable nature of these interactions is essential for the rational design of new functional materials. ulisboa.pt
Theoretical and Computational Investigations of the Hexafluoroantimonate Ion
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of the hexafluoroantimonate ion. dtic.mil These "first-principles" methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, providing a detailed picture of its structure and bonding without empirical data. dtic.milbris.ac.uk
The SbF₆⁻ anion possesses an octahedral geometry, as predicted by both VSEPR theory and computational geometry optimizations. guidechem.com The central antimony (Sb) atom is bonded to six fluorine (F) atoms with equivalent Sb-F bond lengths and 90° F-Sb-F bond angles. guidechem.com To accommodate these six bonds, the hybridization of the antimony atom is described as sp³d². In its excited state, electron pairs in the 5s and 5p orbitals are unpaired and promoted to unoccupied 5d orbitals, allowing for the formation of six covalent bonds with the fluorine atoms. guidechem.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, translating the complex wavefunctions from DFT or ab initio calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.orgwisc.edumpg.de For SbF₆⁻, NBO analysis helps to characterize the polarity and strength of the Sb-F bonds and the charge distribution across the ion. While a simple Lewis structure depicts six single Sb-F bonds, advanced calculations indicate a more delocalized bonding picture. guidechem.com The total bond energy, representing the energy required to break all six Sb-F bonds, has been estimated to be approximately 1680 kJ/mol. guidechem.com
| Property | Value | Method/Source |
|---|---|---|
| Molecular Geometry | Octahedral | Computational Geometry Optimization guidechem.com |
| Hybridization of Sb | sp³d² | Valence Bond Theory guidechem.com |
| F-Sb-F Bond Angle | 90° | Computational Geometry Optimization guidechem.com |
| Total Valence Electrons | 48 | Lewis Structure Rules guidechem.com |
| Total Bond Energy (Estimated) | 1680 kJ/mol | Estimation based on single Sb-F bond energy guidechem.com |
Molecular Dynamics Simulations for Solution Behavior and Ion Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as the behavior of ions in solution. rsc.org For the this compound, MD simulations can reveal its solvation structure, its interactions with solvent molecules, and its influence on the properties of the surrounding liquid.
In a typical MD simulation of SbF₆⁻ in a solvent like water or acetonitrile (B52724), the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. These simulations can be used to calculate structural and dynamic properties such as:
Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from the central ion. The peaks in an RDF correspond to solvation shells, providing information on the average distance and number of solvent molecules that coordinate with the SbF₆⁻ ion.
Coordination Number: By integrating the first peak of the RDF, the average number of solvent molecules in the first solvation shell can be determined. This provides insight into how the ion is solvated.
Solvent Dynamics: MD simulations can track the movement of solvent molecules, revealing how long they remain in the ion's first solvation shell (residence time) and how the ion affects their reorientational dynamics and diffusion. rsc.org
Ab initio Molecular Dynamics (AIMD) is a more computationally intensive technique where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods (like DFT) at each time step. rsc.org This avoids the need for pre-parameterized force fields and can provide a more accurate description of systems where electronic polarization or charge transfer is significant. AIMD simulations would be particularly useful for studying the specific interactions between SbF₆⁻ and solvent molecules, including hydrogen bonding and the subtle electronic effects that influence the solvation structure. mdpi.com
While specific MD simulation data for the this compound is not widely published, studies on analogous ions like halides and other fluoro-anions in various solvents provide a framework for the expected behavior. mdpi.comnih.gov Such simulations consistently show the formation of well-defined solvation shells and reveal that the ion's size, charge distribution, and ability to form hydrogen bonds are key determinants of its behavior in solution. mdpi.com
| Property | Description | Significance |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Identifies the structure of solvation shells around the ion. |
| Coordination Number | The average number of solvent molecules in the first solvation shell. | Quantifies the immediate solvation environment of the ion. |
| Solvent Residence Time | The average time a solvent molecule spends in the ion's first solvation shell. | Characterizes the lability and strength of ion-solvent interactions. |
| Diffusion Coefficient | A measure of the translational mobility of the ion and solvent molecules. | Indicates how the ion affects the overall dynamics of the solution. |
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is a vital tool for predicting the reactivity of chemical species and elucidating the detailed mechanisms of their reactions. By mapping the potential energy surface (PES) of a reaction, methods like DFT can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates.
For the this compound, a key reaction of interest is its decomposition, which can occur thermally or electrochemically. A likely decomposition pathway involves the dissociation of a fluoride (B91410) ion:
SbF₆⁻ ⇌ SbF₅ + F⁻
This equilibrium is significant because antimony pentafluoride (SbF₅) is an extremely powerful Lewis acid and its formation can dramatically influence the chemical environment. Computational studies can model this dissociation, calculating the free energy change (ΔG) for the reaction and the activation energy barrier for the dissociation process. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state does indeed connect the reactant (SbF₆⁻) and product (SbF₅ + F⁻) states.
The electrochemical stability of the SbF₆⁻ anion is critical for its applications in batteries and other electrochemical devices. The electrochemical stability window is the range of potentials within which an electrolyte is not oxidized or reduced. Computational methods can predict this window by calculating the oxidation and reduction potentials of the ion. mdpi.comrsc.org The oxidation potential corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of SbF₆⁻. The reduction potential relates to the energy gained upon adding an electron to its lowest unoccupied molecular orbital (LUMO). These calculations help in designing electrolyte systems that are stable under the operating conditions of a given device. nih.govnih.gov
While specific computational studies on the reaction pathways of SbF₆⁻ are limited, research on the analogous hexafluorophosphate (B91526) (PF₆⁻) ion offers valuable parallels. acs.org Computational studies on PF₆⁻ decomposition have detailed its hydrolysis and thermal degradation pathways, providing a template for how the reactivity of SbF₆⁻ could be investigated to understand its stability and degradation mechanisms. acs.org
| Computational Method | Information Obtained | Application to SbF₆⁻ |
|---|---|---|
| Potential Energy Surface (PES) Mapping | Energies of reactants, products, intermediates, and transition states. | Determining the thermodynamic and kinetic feasibility of reactions like hydrolysis or thermal decomposition. |
| Transition State (TS) Search | The geometry and energy of the highest point on the minimum energy path of a reaction. | Calculating the activation energy barrier for decomposition pathways. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to its reactants and products. | Confirming the proposed reaction mechanism. |
| HOMO/LUMO Energy Calculation | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Estimating the electrochemical oxidation and reduction potentials to predict the stability window. mdpi.comrsc.org |
Computational Studies of Anion-Cation Interactions and Ion-Pairing Effects
The interaction between the hexafluoroantimonate anion and various cations is crucial to its chemistry, governing the structure of its salts in the solid state and the formation of ion pairs in solution. Computational methods provide a quantitative understanding of the nature and strength of these interactions.
DFT calculations are widely used to determine the binding energy between SbF₆⁻ and a cation. mdpi.com This is typically done by calculating the energies of the optimized anion, the optimized cation, and the optimized ion pair. The interaction energy is then the difference between the energy of the ion pair and the sum of the energies of the isolated ions. Such calculations can explore how the interaction energy changes with the type of cation (e.g., alkali metals, organic cations), the distance between the ions, and their relative orientation. nih.gov
For example, DFT calculations using the ωB97XD functional with the def2-TZVP basis set were performed to study the complexation of SbF₆⁻ with a dodecabenzylbambus wisc.eduuril macrocyclic receptor. The study found a strong interaction, driven by hydrogen bonds between the fluorine atoms of the anion and hydrogen atoms of the receptor, with a calculated interaction energy of -339.5 kJ/mol. researchgate.net
The nature of the anion-cation interaction can be further analyzed using techniques like energy decomposition analysis (EDA), which partitions the total interaction energy into distinct physical components:
Electrostatic Interaction: The classical Coulombic attraction between the negative charge of the anion and the positive charge of the cation.
Pauli Repulsion: The short-range repulsion that arises from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space.
Orbital Interaction (Covalent Contribution): The stabilizing effect of charge transfer and electron sharing between the anion and cation.
These analyses reveal whether an ion pair is held together primarily by electrostatic forces (typical for simple alkali halide salts) or if there is a significant covalent character to the interaction. Understanding these ion-pairing effects is essential, as the formation of contact ion pairs, solvent-separated ion pairs, or larger aggregates in solution can significantly affect the electrolyte's conductivity, viscosity, and chemical reactivity. nih.govnih.gov
| Interacting Species | Computational Method | Calculated Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| SbF₆⁻ and dodecabenzylbambus wisc.eduuril receptor | DFT (ωB97XD/def2-TZVP) | -339.5 | researchgate.net |
Advanced Analytical Characterization of Hexafluoroantimonate Species
Ion Chromatography (IC) for Quantitative Determination in Complex Mixtures
Ion chromatography (IC) stands as a robust and widely adopted technique for the separation and quantification of ionic species. For hexafluoroantimonate, IC with suppressed conductivity detection is a particularly effective method, allowing for its simultaneous determination alongside other trace impurity anions.
A validated method for the analogous hexafluorophosphate (B91526) anion provides a strong framework for hexafluoroantimonate analysis. In a typical application, a sample, such as an ionic liquid, is diluted with an organic solvent like acetonitrile (B52724) and passed through a microfilter before injection into the IC system. wmich.edumdpi.com Separation is achieved on an anion-exchange column, such as a Dionex IonPac™ AS22, which is designed to have high capacity and efficiency for separating a wide range of inorganic anions. wmich.edumdpi.com
The mobile phase, or eluent, is a crucial component of the separation. A mixed eluent of carbonate and acetonitrile is often employed, which allows for the effective elution of both simple inorganic anions and the more complex hexafluoroantimonate ion. wmich.edumdpi.com Following separation on the column, the eluent passes through a suppressor. The suppressor reduces the background conductivity of the eluent while converting the analyte anions into their more conductive acid forms, thereby significantly enhancing the signal-to-noise ratio for detection by a conductivity detector. mdpi.comthermofisher.com Quantification is then performed using external standard calibration curves. wmich.edumdpi.com This methodology demonstrates excellent linearity, recovery, and low detection limits, making it suitable for quality control and impurity profiling in industrial samples. wmich.edumdpi.com
Table 9.1: Typical Ion Chromatography Conditions and Performance for Hexafluoroanion Analysis Data adapted from methodologies developed for hexafluorophosphate. wmich.edumdpi.com
| Parameter | Value |
| Analytical Column | Dionex IonPac™ AS22 (250 mm x 4 mm) |
| Eluent | Carbonate-Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity |
| Linear Range (SbF₆⁻) | 0.9 - 45 mg/L |
| Detection Limit (S/N=3) | 0.9 mg/L |
| Average Recovery | 94.5% - 100.5% |
| Relative Standard Deviation (RSD) | 0.63% - 1.03% |
Electrochemical Methods for Detection and Characterization
Electrochemical techniques offer sensitive and often portable means for the detection and characterization of electroactive species. For the this compound, its electrochemical properties can be exploited for both characterization and quantification.
A key characteristic of the hexafluoroantimonate anion is its broad electrochemical stability window. This property is evident from its use as the anion in supporting electrolytes, such as tetrabutylammonium (B224687) hexafluorophosphate, for cyclic voltammetry studies of other compounds. mdpi.comacs.org This stability indicates that the SbF₆⁻ ion itself does not undergo oxidation or reduction easily, a crucial piece of information for its characterization.
For quantitative determination, a potentiometric titration method has been developed. nih.gov This method, while destructive, is highly accurate and precise for determining the total antimony content in hexafluoroantimonate compounds. The procedure involves the chemical reduction of antimony(V) in the SbF₆⁻ ion to elemental antimony (Sb(0)) using a strong reducing agent like aluminum powder in an acidic medium. The precipitated antimony is then quantitatively reoxidized to antimony(III) and determined by a redox titration with potassium bromate (B103136) (KBrO₃) or potassium permanganate (B83412) (KMnO₄), with the endpoint detected potentiometrically. nih.gov This approach provides a fundamental chemical analysis of bulk M(SbF₆)₂ compounds. nih.gov
The development of an ion-selective electrode (ISE) for hexafluoroantimonate would offer a non-destructive and direct method for measuring its activity in solution. mt.com While a specific commercial ISE for SbF₆⁻ is not common, the principles of ISE design could be applied. lcms.cz This would involve embedding a specific ionophore—a molecule that selectively binds to the SbF₆⁻ ion—into a polymeric membrane. lcms.cz The potential difference that develops across this membrane when in contact with a sample solution would be proportional to the logarithm of the this compound activity, according to the Nernst equation. mt.com
Advanced Separation Techniques for Hexafluoroantimonate Analysis
Beyond traditional ion chromatography, advanced separation techniques provide high efficiency, speed, and resolution for the analysis of complex mixtures containing inorganic anions like hexafluoroantimonate.
Capillary Zone Electrophoresis (CZE) is a powerful technique for separating ions based on their charge-to-size ratio and electrophoretic mobility. nih.govresearchgate.net For small, non-chromophoric anions like SbF₆⁻, indirect UV detection is the most common approach. chromatographyonline.comrsc.org In this setup, a UV-absorbing ion (a chromophore) is added to the background electrolyte. thermofisher.com During the separation, the non-absorbing SbF₆⁻ ions displace the chromophore, resulting in a decrease in absorbance as the analyte peak passes the detector. thermofisher.com
To achieve rapid separation, the natural electroosmotic flow (EOF) within the fused silica (B1680970) capillary is typically reversed. chromatographyonline.com This is accomplished by adding a cationic surfactant, such as hexamethonium (B1218175) bromide, to the electrolyte. chromatographyonline.comthermofisher.com The surfactant adsorbs to the negatively charged capillary wall, creating a positive surface charge that reverses the direction of the EOF to align with the migration direction of the anions, significantly shortening analysis times. chromatographyonline.com CZE offers advantages of high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. researchgate.net
Table 9.2: Representative CZE Conditions for Inorganic Anion Analysis General conditions applicable for hexafluoroantimonate analysis. rsc.orgthermofisher.com
| Parameter | Description |
| Capillary | Fused Silica (e.g., 50 µm I.D. x 50 cm length) |
| Background Electrolyte | Contains a UV-absorbing anion (e.g., 2.25 mM Pyromellitic acid) |
| EOF Modifier | Cationic surfactant (e.g., 0.75 mM Hexamethonium hydroxide) |
| pH | ~7.5 - 7.9 |
| Separation Voltage | High negative voltage (e.g., -30 kV) |
| Injection | Gravity or Hydrodynamic |
| Detection | Indirect UV Absorbance (e.g., 250 nm) |
Hyphenated techniques , which couple a separation method with a powerful detection technique, provide enhanced analytical capabilities. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is particularly well-suited for the unambiguous identification of ions in complex mixtures. nih.govchimia.ch After separation by CE, the eluting ions are introduced directly into a mass spectrometer, which serves as a highly specific and sensitive detector, providing mass-to-charge ratio information that can confirm the identity of the this compound (m/z 234.7 for ¹²¹SbF₆⁻ and 236.7 for ¹²³SbF₆⁻). nih.gov This combination of high-efficiency separation and definitive identification is invaluable for impurity profiling and metabolomics. nih.govchimia.ch
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis routes for hexafluoroantimonate salts often involve harsh reagents and conditions, such as the use of antimony(V) fluoride (B91410) (SbF₅) and anhydrous hydrogen fluoride (HF). researchgate.netwikipedia.org Future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies. The principles of green chemistry are guiding the exploration of new pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One promising avenue is the development of direct fluorination processes using elemental fluorine or alternative fluorinating agents in more controlled and efficient systems, potentially including flow chemistry setups. acsgcipr.orgresearchgate.net The goal is to improve atom economy and reduce the reliance on highly corrosive reagents like HF. Research into mechanochemical or solid-state synthesis methods could also offer pathways to solvent-free or solvent-minimized procedures, significantly reducing the environmental footprint of hexafluoroantimonate production. The overarching objective is to create synthetic protocols that are not only efficient and scalable but also align with the growing demand for sustainable chemical manufacturing. rsc.org
Table 1: Comparison of Synthetic Approaches for Fluorinated Compounds
| Method | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Fluorine Source | Anhydrous Hydrogen Fluoride (HF), SbF₅ | Elemental Fluorine (F₂), Alternative Fluorinating Agents |
| Process Type | Batch processing | Continuous flow, Mechanochemistry |
| Key Features | High yields but uses highly corrosive and hazardous materials. | Improved atom economy, potential for reduced solvent use, enhanced safety. acsgcipr.orgresearchgate.net |
| Environmental Impact | Significant, due to hazardous waste and high energy input. | Lower environmental footprint through waste minimization and reduced hazard. |
Exploration of Hexafluoroantimonate in Emerging Catalytic Transformations
The hexafluoroantimonate anion is a crucial component of many powerful Lewis and Brønsted acid catalysts. Salts such as silver hexafluoroantimonate (AgSbF₆) are known to catalyze a variety of organic reactions. alfa-chemical.comresearchgate.net Future research is aimed at expanding the catalytic utility of hexafluoroantimonate-based systems into new and more complex chemical transformations.
Emerging areas of interest include the activation of notoriously inert chemical bonds, such as C-H and C-F bonds, and the development of catalysts for asymmetric synthesis, where the bulky and non-coordinating nature of the SbF₆⁻ anion can create a specific chiral environment around a cationic metal center. Researchers are exploring the use of hexafluoroantimonate salts to generate highly electrophilic cationic catalysts for novel polymerization reactions, cycloadditions, and complex multi-component reactions. alfa-chemical.comresearchgate.net The development of reusable or heterogenized hexafluoroantimonate-based catalysts is another key direction, addressing the need for more sustainable catalytic processes. google.com
Integration into Next-Generation Energy Storage Materials
The development of high-performance, safe, and long-lasting batteries is a critical global challenge. uchicago.eduuchicago.edu Weakly coordinating anions (WCAs) are essential components of electrolytes in advanced energy storage devices, such as lithium-ion and next-generation batteries. acs.orgthermofisher.com The hexafluoroantimonate ion, as a classic WCA, offers high oxidative stability and helps to dissolve lithium salts in the non-aqueous solvents used in batteries.
Future research will focus on several key areas. One direction is the design of novel ionic liquids and electrolyte formulations incorporating the SbF₆⁻ anion to enhance ionic conductivity and electrochemical stability, particularly for high-voltage battery applications. acs.org Another area of exploration is the use of hexafluoroantimonate salts in solid-state batteries, where they may contribute to the formation of stable solid-electrolyte interphases (SEI). While there is a push to develop PFAS-free batteries, the fundamental understanding gained from studying fluorinated anions like SbF₆⁻ is crucial for designing their replacements. uchicago.eduuchicago.edu The unique properties of hexafluoroantimonate make it a valuable benchmark and component in the ongoing quest to develop safer and more energy-dense storage systems. rsc.orggreencarcongress.com
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A profound understanding of the structure, bonding, and dynamics of the this compound is crucial for optimizing its applications. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and high-level computational methods. mdpi.com
Computational Approaches: Density Functional Theory (DFT) and other quantum chemical calculations are being employed to model the interactions of the SbF₆⁻ anion with cations and solvent molecules. researchgate.netmdpi.comdoi.org These studies provide insights into ion pairing, solvation energies, and the electronic structure of reactive intermediates. mdpi.com Activation strain models and other advanced computational tools can elucidate reaction mechanisms and predict the behavior of hexafluoroantimonate-containing systems with greater accuracy. nih.gov These computational models help in the rational design of new catalysts and materials. nih.gov
Spectroscopic Techniques: Advanced spectroscopic methods are essential for probing the this compound in various environments.
Nuclear Magnetic Resonance (NMR): Multinuclear NMR (including ¹⁹F and ¹²¹Sb NMR) is a powerful tool for characterizing the local environment of the anion. iitm.ac.in
Vibrational Spectroscopy: High-resolution Infrared (IR) and Raman spectroscopy provide detailed information about the anion's vibrational modes, which are sensitive to ion-ion and ion-solvent interactions. longdom.orgazooptics.com
X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide element-specific information about the electronic structure and local coordination environment of the antimony atom. iitmandi.ac.in
Mass Spectrometry: Advanced mass spectrometry techniques can be used to study gas-phase ion chemistry and the stability of complexes containing the hexafluoroantimonate anion. iitm.ac.in
The integration of these sophisticated analytical tools will provide an unprecedented level of detail, enabling a deeper understanding of how the this compound functions in complex chemical systems. tamu.edu
Expanding the Scope of Weakly Coordinating Anion Research
The this compound is a prototypical example of a weakly coordinating anion (WCA), a class of ions that has revolutionized many areas of chemistry by enabling the isolation and study of highly reactive cations. researchgate.netuni-freiburg.de Future research will continue to build on the foundation laid by SbF₆⁻ to develop new anions with even weaker coordinating abilities and enhanced stability.
The search for the "least coordinating anion" is an ongoing endeavor. krossing-group.de Researchers are designing and synthesizing larger, more charge-delocalized anions, often featuring extensive fluorination, to minimize cation-anion interactions. uni-freiburg.de The study of hexafluoroantimonate provides a crucial benchmark against which these new WCAs are measured. Understanding the strengths and limitations of SbF₆⁻—such as its potential to be a fluoride donor under strongly electrophilic conditions—informs the design of next-generation anions. This broader research context ensures that the legacy of the this compound will continue to be one of enabling new discoveries across the chemical sciences, from fundamental inorganic chemistry to materials science and catalysis. mdpi.comkrossing-group.de
Q & A
Basic: What is the role of hexafluoroantimonate as a counterion in cationic intermediates for organic synthesis?
Hexafluoroantimonate (SbF₆⁻) is widely employed as a non-coordinating, weakly basic counterion to stabilize highly reactive cationic species, such as acylium ions or carbocations. Its low nucleophilicity prevents undesired side reactions (e.g., nucleophilic attacks), enabling equilibration of reactive intermediates. For example, in alkene 1,3-difunctionalization, SbF₆⁻ allows carbocation intermediates to undergo hydride shifts, forming oxocarbenium ions critical for stereodivergent synthesis . Similarly, AgSbF₆ accelerates silver-promoted rearrangements of dihydropyrones in dichloromethane, completing reactions within 15 minutes at room temperature .
Methodological Insight : Use SbF₆⁻ salts (e.g., AgSbF₆) in non-polar solvents (e.g., CH₂Cl₂) to maximize ion pairing and stabilize transient electrophiles.
Basic: How does SbF₆⁻ influence the reactivity of carbocation intermediates?
SbF₆⁻ enhances carbocation persistence by minimizing charge neutralization. This permits equilibration through hydride shifts, enabling selective trapping at defined positions. For instance, in Maulide’s work, SbF₆⁻-stabilized acylium ions undergo sequential hydride shifts, relocating the charge to form oxocarbenium ions, which are intercepted by carbonyl oxygen to yield stereocontrolled products .
Experimental Design : Pair SbF₆⁻ with strong electrophiles (e.g., acylium ions) in inert solvents. Monitor intermediates via NMR or computational modeling to track charge migration pathways.
Advanced: How do hexafluoroantimonate-based photoinitiators compare to traditional systems in dental adhesives?
In radical polymerization of dental resins, P3C-Sb (a coumarin-iodonium hexafluoroantimonate) was evaluated as an alternative to CQ/EDAB (camphorquinone/amine). Key findings:
- Binary Systems : P3C-Sb + EDAB achieved lower conversion (33–40%) and polymerization rates (RPmax ~0.5 s⁻¹) compared to CQ/EDAB (RPmax ~1.2 s⁻¹) due to limited overlap with blue LED spectra (380–515 nm) .
- Ternary Systems : Adding P3C-Sb to CQ/EDAB improved solvent tolerance. With 40% ethanol, ternary systems maintained RPmax ~0.8 s⁻¹, outperforming CQ/EDAB (RPmax ~0.3 s⁻¹) .
Methodology : Use real-time FTIR to monitor C=C conversion kinetics. Optimize P3C-Sb concentration (2 mol% recommended) to avoid precipitation .
Advanced: How is SbF₆⁻ utilized in EUV lithography photoresists?
SbF₆⁻-containing hybrid photoresists leverage antimony’s high EUV absorption cross-section (σ ~5.2 Mb at 92 eV) to enhance sensitivity. For example:
- Resists with 1.5% SbF₆⁻ achieved sensitivity of 58.1 mJ/cm², while 2.15% SbF₆⁻ reduced it to 24.5 mJ/cm², enabling 20 nm resolution patterns .
Optimization Strategy : Balance SbF₆⁻ content with polymer backbone compatibility to prevent phase separation. Use grazing-incidence small-angle X-ray scattering (GISAXS) to assess nanoscale patterning fidelity.
Advanced: How does acidic monomer content affect SbF₆⁻-mediated polymerization kinetics?
Acidic monomers (e.g., GDMA-P) inhibit polymerization by neutralizing tertiary amines (e.g., EDAB) required for radical generation. Studies show:
- At 40 wt% GDMA-P, RPmax drops by 50% regardless of the initiator system due to protonation of amine co-initiators .
- Ternary systems (P3C-Sb + CQ + EDAB) mitigate this by generating radicals via iodonium decomposition, independent of amine activity .
Experimental Approach : Incorporate acidic monomers incrementally (0–40 wt%) and analyze RPmax and final conversion using RT-FTIR. Pre-neutralize monomers if amine-dependent initiation is critical.
Advanced: What analytical methods are used to assess SbF₆⁻-modified UV-cured coatings?
In epoxy-cycloaliphatic coatings, SbF₆⁻-based initiators (e.g., triarylsulfonium salts) influence thermal stability:
- Thermogravimetric analysis (TGA) reveals coatings with SbF₆⁻ exhibit 10–15% higher char residue at 600°C compared to BF₄⁻ analogues .
- Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) increase by ~20°C due to crosslink density improvements.
Protocol : Cure coatings under UV light (250–400 nm), then perform TGA/DSC under nitrogen to assess degradation profiles and network formation.
Safety: What precautions are necessary when handling hexafluoroantimonate salts?
- Toxicity : SbF₆⁻ salts (e.g., NaSbF₆, AgSbF₆) may cause respiratory, dermal, or ocular irritation. Use PPE (gloves, goggles) and work in fume hoods .
- Waste Management : Collect waste separately and treat with calcium hydroxide to precipitate Sb³⁺ before disposal .
- Storage : Store under inert gas (Ar) in sealed containers to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
